An In-depth Technical Guide to the Physicochemical Properties of (1-ethyl-1H-imidazol-2-yl)methanamine
An In-depth Technical Guide to the Physicochemical Properties of (1-ethyl-1H-imidazol-2-yl)methanamine
Introduction
(1-ethyl-1H-imidazol-2-yl)methanamine is a substituted imidazole derivative of increasing interest within the fields of medicinal chemistry and drug development. As a structural analogue of histamine and other biologically active imidazoles, it presents a versatile scaffold for the synthesis of novel therapeutic agents. The imidazole nucleus is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its ability to participate in hydrogen bonding and coordinate with metal ions in biological systems.[1][2] A thorough understanding of the physicochemical properties of (1-ethyl-1H-imidazol-2-yl)methanamine is paramount for its effective utilization in drug design, formulation development, and pharmacokinetic studies.
This technical guide provides a comprehensive overview of the core physicochemical properties of (1-ethyl-1H-imidazol-2-yl)methanamine. In instances where direct experimental data for the title compound is not publicly available, data from closely related analogues, such as (1-methyl-1H-imidazol-2-yl)methanamine and 2-aminomethyl-imidazole, are presented to provide a scientifically grounded estimation of its expected properties. Furthermore, this guide details robust, step-by-step experimental protocols for the determination of key physicochemical parameters, empowering researchers to generate precise and reliable data in their own laboratories.
Chemical Identity and Structure
(1-ethyl-1H-imidazol-2-yl)methanamine is a primary amine attached to an N-ethyl substituted imidazole ring at the 2-position. The presence of the basic imidazole ring and the primary amino group suggests that the molecule will exhibit basic properties and can exist in various protonated states depending on the pH of the surrounding environment.
| Identifier | Value | Source |
| IUPAC Name | (1-ethyl-1H-imidazol-2-yl)methanamine | N/A |
| Molecular Formula | C6H11N3 | [3] |
| Molecular Weight | 125.17 g/mol | [4] |
| Canonical SMILES | CCN1C=CN=C1CN | [3] |
| InChI | InChI=1S/C6H11N3/c1-2-9-4-3-8-6(9)5-7/h3-4H,2,5,7H2,1H3 | [3] |
| InChIKey | XAKAVKFLXVMKJT-UHFFFAOYSA-N | [3] |
| CAS Number | 893729-81-2 | [4] |
Physicochemical Properties: A Comparative Analysis
A quantitative understanding of a compound's physicochemical properties is crucial for predicting its behavior in biological systems. The following table summarizes key predicted and experimental data for (1-ethyl-1H-imidazol-2-yl)methanamine and its close structural analogs. The inclusion of data from analogs allows for a more informed estimation of the target compound's properties where direct experimental values are unavailable.
| Property | (1-ethyl-1H-imidazol-2-yl)methanamine (Predicted) | (1-methyl-1H-imidazol-2-yl)methanamine (Predicted) | 2-aminomethyl-1H-imidazole (Predicted) |
| XLogP3-AA | -0.8 | -1.1 | -1.0 |
| Topological Polar Surface Area (TPSA) | 54.7 Ų | 43.8 Ų | 54.7 Ų |
| Hydrogen Bond Donor Count | 2 | 2 | 2 |
| Hydrogen Bond Acceptor Count | 2 | 2 | 2 |
| Rotatable Bond Count | 2 | 1 | 1 |
Data for (1-methyl-1H-imidazol-2-yl)methanamine and 2-aminomethyl-1H-imidazole are sourced from PubChem.[5][6]
Experimental Protocols for Physicochemical Characterization
To ensure the generation of high-quality, reproducible data, the following sections provide detailed, step-by-step protocols for the experimental determination of critical physicochemical properties. These protocols are based on widely accepted methodologies in the pharmaceutical sciences.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa value is a critical parameter that dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets.[7] Potentiometric titration is a robust and widely used method for pKa determination.[8][9]
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.
Experimental Workflow for pKa Determination:
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 1 mM solution of (1-ethyl-1H-imidazol-2-yl)methanamine in deionized water. If solubility is an issue, a co-solvent such as methanol may be used, and the apparent pKa should be reported.
-
Prepare and standardize 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength during the titration.[9]
-
-
Instrumentation Setup:
-
Calibrate a pH meter using standard buffers of pH 4.0, 7.0, and 10.0.[8]
-
-
Titration Procedure:
-
To a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C), add a known volume (e.g., 20 mL) of the 1 mM sample solution and the 0.15 M KCl solution.
-
Acidify the solution to approximately pH 2 by adding 0.1 M HCl.
-
Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration until the pH reaches approximately 12.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The equivalence points can be identified as the points of maximum slope on the curve (inflection points), which can be determined from the first or second derivative of the titration curve.
-
Since (1-ethyl-1H-imidazol-2-yl)methanamine has two basic centers (the imidazole ring nitrogen and the primary amine), two equivalence points are expected. The pKa values correspond to the pH at the half-equivalence points.
-
Determination of the Partition Coefficient (logP) by the Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[10] The shake-flask method is the "gold standard" for logP determination.[11]
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer at a specific pH for logD determination). The concentration of the compound in each phase is measured at equilibrium, and the partition coefficient is calculated as the logarithm of the ratio of the concentrations.
Experimental Workflow for logP Determination:
Caption: Workflow for logP determination by the shake-flask method.
Detailed Protocol:
-
Preparation of Phases:
-
Pre-saturate n-octanol with water (or buffer) and water (or buffer) with n-octanol by shaking them together for 24 hours, followed by separation. This ensures that the volumes of the phases do not change during the experiment.
-
-
Sample Preparation:
-
Prepare a stock solution of (1-ethyl-1H-imidazol-2-yl)methanamine in the pre-saturated aqueous phase at a concentration that can be accurately measured by the chosen analytical method (e.g., HPLC-UV).
-
-
Partitioning:
-
In a suitable vessel, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the compound.
-
Shake the vessel at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 hours).
-
After shaking, centrifuge the mixture to ensure complete separation of the two phases.
-
-
Analysis and Calculation:
-
Carefully withdraw an aliquot from each phase for analysis.
-
Determine the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
-
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The shake-flask method is a common and reliable technique for determining equilibrium solubility.
Principle: An excess amount of the solid compound is equilibrated with an aqueous medium at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.
Experimental Workflow for Aqueous Solubility Determination:
Caption: Workflow for aqueous solubility determination.
Detailed Protocol:
-
Equilibration:
-
Add an excess amount of solid (1-ethyl-1H-imidazol-2-yl)methanamine to a vial containing a known volume of the desired aqueous medium (e.g., purified water or a buffer of a specific pH). The presence of undissolved solid should be visible throughout the experiment.
-
Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24 to 48 hours).
-
-
Sampling:
-
After the equilibration period, allow the suspension to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.
-
-
Analysis:
-
Dilute the filtered, saturated solution as necessary and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
The determined concentration represents the equilibrium solubility of the compound in the chosen medium at that temperature.
-
Expected Spectroscopic Characteristics
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two distinct signals for the non-equivalent protons on the imidazole ring, a singlet for the aminomethyl (-CH₂-NH₂) protons, and a broad singlet for the primary amine protons (-NH₂), which is exchangeable with D₂O. The chemical shifts of the imidazole protons will be influenced by the electron-donating nature of the ethyl and aminomethyl groups.
-
¹³C NMR: The carbon NMR spectrum should display signals for the two carbons of the ethyl group, three distinct signals for the carbons of the imidazole ring, and a signal for the aminomethyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum of (1-ethyl-1H-imidazol-2-yl)methanamine is expected to exhibit characteristic absorption bands for the primary amine and the imidazole ring.
-
N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3400-3250 cm⁻¹ due to asymmetric and symmetric N-H stretching vibrations.[12][13]
-
N-H Bending: A scissoring vibration for the primary amine is expected in the range of 1650-1580 cm⁻¹.[12]
-
C-N Stretching: The C-N stretching of the aliphatic amine will likely appear in the 1250–1020 cm⁻¹ region.[12]
-
Imidazole Ring Vibrations: The C=N and C=C stretching vibrations of the imidazole ring are expected to produce characteristic bands in the fingerprint region (approximately 1600-1400 cm⁻¹).
Mass Spectrometry (MS)
In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), (1-ethyl-1H-imidazol-2-yl)methanamine is expected to readily form a protonated molecular ion [M+H]⁺ at m/z 126.1026 (calculated for C₆H₁₂N₃⁺). Fragmentation patterns in tandem MS (MS/MS) would likely involve the loss of the ethyl group, the aminomethyl group, or cleavage of the imidazole ring, providing further structural confirmation.[14][15]
Synthesis Outline
A plausible synthetic route to (1-ethyl-1H-imidazol-2-yl)methanamine can be conceptualized based on established methods for the synthesis of substituted imidazoles.[16][17] A common strategy involves the N-alkylation of an imidazole precursor followed by functionalization at the C2 position.
Plausible Synthetic Workflow:
Caption: A plausible two-step synthesis of (1-ethyl-1H-imidazol-2-yl)methanamine.
This proposed synthesis involves the N-ethylation of commercially available imidazole-2-carboxaldehyde, followed by a reductive amination of the resulting aldehyde to yield the target primary amine. This approach offers a straightforward and efficient route to the desired compound.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of (1-ethyl-1H-imidazol-2-yl)methanamine, a compound of significant interest in contemporary drug discovery. While direct experimental data for this specific molecule is limited, a robust understanding of its expected properties has been established through the analysis of closely related structural analogs. The detailed experimental protocols for determining pKa, logP, and aqueous solubility offer a practical framework for researchers to generate high-quality data, thereby facilitating the rational design and development of novel imidazole-based therapeutic agents. The outlined synthetic strategy and expected spectroscopic characteristics further contribute to a comprehensive profile of this important chemical entity.
References
-
Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. (2019). PubMed. [Link]
-
Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. (2020). Sci-Hub. [Link]
-
Interlaboratory study of log P determination by shake-flask and potentiometric methods. (n.d.). PubMed. [Link]
-
A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023). ScienceDirect. [Link]
-
Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. (2006). PubMed. [Link]
-
(1-Methyl-1h-benzimidazol-2-yl)methylamine. (n.d.). PubChem. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]
-
Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. (2025). ResearchGate. [Link]
-
(1-methyl-1H-imidazol-2-yl)methanamine. (n.d.). PubChem. [Link]
-
LogP / LogD shake-flask method. (2024). Protocols.io. [Link]
-
Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). OUCI. [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). R Discovery. [Link]
-
1-Ethyl-1H-imidazole. (n.d.). PubChem. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF SOME NEW SUBSTITUTED IMIDAZOLES. (2015). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
LogP / LogD shake-flask method v1. (n.d.). ResearchGate. [Link]
-
FTIR spectra of (a) 1-(3-aminopropyl)imidazole, (b) phenyl isocyanate, and (c) PUPI. (n.d.). ResearchGate. [Link]
-
Hydrophobicity assessment of substituted imidazoles: Experimental log P values retrieved by high performance liquid chromatography. (2025). ResearchGate. [Link]
-
LogP/D. (n.d.). Cambridge MedChem Consulting. [Link]
-
IR: amines. (n.d.). University of Calgary. [Link]
-
Organic Nitrogen Compounds II: Primary Amines. (2019). Spectroscopy Online. [Link]
-
24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]
-
The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (n.d.). ACS Publications. [Link]
- Novel imidazole derivatives. (n.d.).
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). PubMed Central. [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]
-
FT-IR spectra of: (a) Imidazole; (b) PTA; (c) IITM-41; (d)... (n.d.). ResearchGate. [Link]
-
Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]
-
SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. [Link]
-
Development of Methods for the Determination of pKa Values. (2013). PubMed Central. [Link]
-
pKa of imidazoles. (2017). Chemistry Stack Exchange. [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). (n.d.). Human Metabolome Database. [Link]
-
Imidazole. (n.d.). Wikipedia. [Link]
-
2-aminomethyl-1H-imidazole. (n.d.). PubChem. [Link]
-
WO 2009/071584 A1. (n.d.). Googleapis. [Link]
-
2-Aminoimidazole. (n.d.). PubChem. [Link]
-
Imidazole compounds, process for the synthesis and uses thereof. (2025). Justia Patents. [Link]
-
Preparation of Imidazoles, Part 1: By Cyclocondensation. (2024). YouTube. [Link]
- Imidazole compounds for the treatment of neurodegenerative disorders. (n.d.).
-
SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (n.d.). IJRPC. [Link]
-
Imidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Recent advances in the synthesis of highly substituted imidazolidines. (n.d.). PubMed Central. [Link]
-
Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. (2011). RSC Publishing. [Link]
-
Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (n.d.). MDPI. [Link]
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [ouci.dntb.gov.ua]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Ethyl-1H-imidazole | C5H8N2 | CID 81540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. (1-methyl-1H-imidazol-2-yl)methanamine | C5H9N3 | CID 533842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-aminomethyl-1H-imidazole | C4H7N3 | CID 1382041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Imidazole synthesis [organic-chemistry.org]
